2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one 2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one
Brand Name: Vulcanchem
CAS No.: 108735-50-8
VCID: VC20760605
InChI: InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10)
SMILES: C1CNC2=NN(C(=O)N2C1)C(=O)CCl
Molecular Formula: C7H9ClN4O2
Molecular Weight: 216.62 g/mol

2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one

CAS No.: 108735-50-8

Cat. No.: VC20760605

Molecular Formula: C7H9ClN4O2

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one - 108735-50-8

Specification

CAS No. 108735-50-8
Molecular Formula C7H9ClN4O2
Molecular Weight 216.62 g/mol
IUPAC Name 2-(2-chloroacetyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Standard InChI InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10)
Standard InChI Key VWLYXHMXGKJLCY-UHFFFAOYSA-N
Isomeric SMILES C1CN=C2NN(C(=O)N2C1)C(=O)CCl
SMILES C1CNC2=NN(C(=O)N2C1)C(=O)CCl
Canonical SMILES C1CN=C2NN(C(=O)N2C1)C(=O)CCl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator